molecular formula C14H16BrNO3S B2570745 5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide CAS No. 2034480-62-9

5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide

Cat. No.: B2570745
CAS No.: 2034480-62-9
M. Wt: 358.25
InChI Key: QMVIYDLCDFMUCO-UHFFFAOYSA-N
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Description

5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a thiophene ring, and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the thiophene ring can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide is unique due to the combination of its structural features, including the furan ring, thiophene ring, and bromine atom. This combination imparts specific chemical and physical properties that can be exploited in various applications.

Properties

IUPAC Name

5-bromo-N-(5-hydroxy-3-thiophen-2-ylpentyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3S/c15-13-4-3-11(19-13)14(18)16-7-5-10(6-8-17)12-2-1-9-20-12/h1-4,9-10,17H,5-8H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVIYDLCDFMUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNC(=O)C2=CC=C(O2)Br)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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